

Comparative Crystallographic Guide: 2-Substituted Quinoline-4-Carboxylic Acids

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Compound of Interest

Compound Name: *7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid*

CAS No.: *588687-41-6*

Cat. No.: *B2681702*

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Executive Summary & Technical Scope

In drug development, the quinoline-4-carboxylic acid scaffold (often termed the cinchophen scaffold) is a privileged structure found in antimalarials, antivirals, and STAT3 inhibitors. However, the solid-state performance of these acids is frequently misunderstood.

Unlike simple benzoic acids that form predictable centrosymmetric dimers (

synthons), 2-substituted quinoline-4-carboxylic acids exhibit a competitive supramolecular landscape. The quinoline nitrogen (

) acts as a strong hydrogen bond acceptor, often disrupting the carboxylic acid homodimer to form catemeric chains (

or

motifs).

This guide objectively compares the crystallographic data of 2-substituted derivatives against the unsubstituted parent and ester alternatives. We analyze how steric bulk at the C2 position dictates the dihedral twist of the carboxylic acid, directly influencing lattice energy and solubility.

Comparative Structural Analysis

The following table aggregates single-crystal X-ray diffraction (SC-XRD) data. Note the correlation between the C2-Substituent and the Dihedral Angle (the twist of the COOH group relative to the quinoline plane). This twist is a critical determinant of packing efficiency.

Table 1: Crystallographic Parameters of Key Derivatives[1]

Parameter	Unsubstituted (Ref 1)	2-Phenyl (Cinchophen) (Ref 2)	2-(4- Methylphenyl) (Ref 3)	Methyl Ester (Alternative)
Formula				
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group				
Z Value	4	4	4	4
Unit Cell (Å)	~7.42	~10.45	4.1001	10.23
Unit Cell (Å)	~12.50	~13.20	15.3464	9.85
Unit Cell (Å)	~11.80	~18.50	20.3037	18.45
Angle	~114°	~98.5°	90.86°	95.2°
COOH Dihedral	45.9°	53.6°	45.05°	N/A (Ester)
1° H-Bond Motif	O-H...N (Chain)	O-H...N (Chain)	O-H...N (Chain)	- Stacking

“

Analyst Insight: The persistence of the

space group across derivatives suggests a robust packing preference. However, notice the Dihedral Angle. The bulky 2-phenyl group in Cinchophen forces the COOH group to twist significantly (53.6°) compared to the methyl-phenyl derivative (45.05°). This twist disrupts planarity, reducing

-

stacking efficiency and altering dissolution rates.

Supramolecular Synthons Logic

The primary failure mode in predicting the solid-state behavior of these drugs is assuming they act like benzoic acid. They do not.

The Competition: Homodimer vs. Catemer

In standard carboxylic acids, the

donor pairs with the

acceptor of a neighbor. In quinolines, the ring Nitrogen is a better base (acceptor) than the carbonyl oxygen.

- Scenario A (The Dimer):

(Rare in this scaffold).

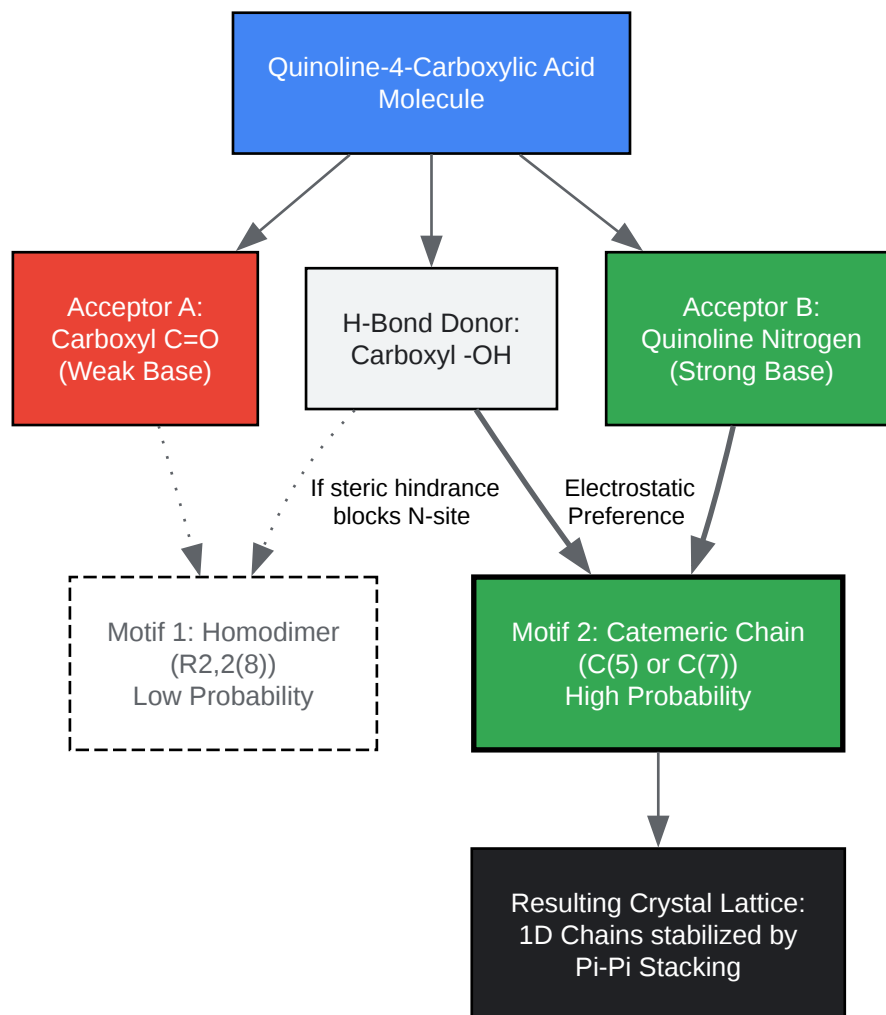
- Scenario B (The Chain):

(Dominant).

This results in infinite 1D chains running along the crystallographic screw axis. These chains are then stapled together by weak

forces.

Visualization: Synthons Competition Pathway



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Figure 1: Logical flow of supramolecular assembly. The quinoline nitrogen acts as a "synthon disruptor," preventing the formation of standard carboxylic acid dimers.

Experimental Protocols

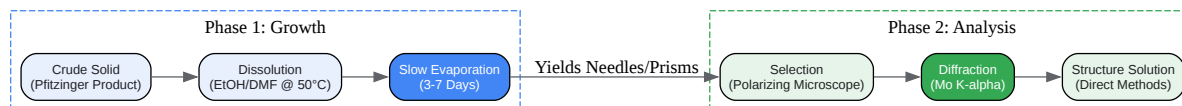
To replicate the data presented above, strict control over the crystallization environment is required. Rapid precipitation (e.g., pH crash) yields amorphous or microcrystalline powder unsuitable for SC-XRD.

Protocol: Thermodynamic Crystallization

Objective: Grow single crystals of 2-(4-methylphenyl)quinoline-4-carboxylic acid suitable for diffractometry.

- Synthesis (Pfitzinger Reaction):
 - Combine Isatin (1.0 eq) with 4-Methylacetophenone (1.1 eq) in 33% KOH (aq).
 - Reflux/Microwave at 140°C for 12 mins.
 - Acidify with Glacial Acetic Acid to pH 4-5.
 - Checkpoint: Isolate the crude precipitate.
- Crystal Growth (Slow Evaporation):
 - Solvent System: Ethanol/DMF (9:1 v/v). The DMF prevents rapid crashing out.
 - Concentration: Prepare a near-saturated solution at 50°C.
 - Filtration: Pass through a 0.45 μm PTFE filter into a clean scintillation vial.
 - Incubation: Cover vial with parafilm; poke 3 small holes. Store at 20°C in a vibration-free zone.
 - Timeframe: 3–7 days.
- Data Collection:
 - Mount crystal (approx 0.2 x 0.1 x 0.1 mm) on a glass fiber or MiTeGen loop.
 - Collect at 291 K (Room Temp) or 100 K (Cryo) using Mo K radiation ($\lambda = 0.71073 \text{ \AA}$).

Visualization: Crystallography Workflow



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Figure 2: Step-by-step workflow from crude synthesis to refined crystal structure.

Critical Performance Analysis

Solubility Implications

The crystallographic data reveals why these compounds are often "brick dust" (poorly soluble).

- Observation: The O-H...N chains form strong, infinite polymers.
- Consequence: To dissolve the crystal, the solvent must break not just a dimer pair, but an extended network of H-bonds.
- Recommendation: For drug formulation, consider generating the Sodium Salt or using Amorphous Solid Dispersions (ASD). The salt form blocks the proton donor, preventing chain formation and significantly increasing aqueous solubility.

Stability vs. Alternatives

- vs. Esters: The methyl ester derivative (Table 1) lacks the H-bond donor. Its lattice is held together only by Van der Waals and forces. Consequently, esters of this class typically have lower melting points (approx 80-100°C lower) than their free acid counterparts.
- vs. 2-Chloro analogs: Substituting the phenyl ring for a Chlorine atom reduces steric bulk. This often flattens the dihedral angle toward 0–10°, increasing lattice energy through tighter

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stacking, making the chloro-derivatives even less soluble than the phenyl-derivatives.

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